REACTION_SMILES
|
[C:19]([C:20]([C:21]([O:22][CH3:23])=[O:24])([C:25]([O:26][CH3:27])=[O:28])[CH2:29][CH2:30][CH3:31])([O:32][CH3:33])=[O:34].[C:1](=[O:2])([O:3][CH3:4])[CH2:5][CH:6]([CH2:7][CH2:8][C:9]([O:11][CH3:10])=[O:12])[C:13](=[O:14])[O:15][CH3:16].[CH3:17][OH:18].[CH3:35][c:36]1[cH:37][cH:38][c:39]([CH3:40])[cH:41][cH:42]1>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]([C:13](=[O:14])[O:15][CH3:16])[CH2:7][CH2:8][C:9]1=[O:11]
|
Name
|
CCCC(C(=O)OC)(C(=O)OC)C(=O)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCC(CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCC(=O)C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:19]([C:20]([C:21]([O:22][CH3:23])=[O:24])([C:25]([O:26][CH3:27])=[O:28])[CH2:29][CH2:30][CH3:31])([O:32][CH3:33])=[O:34].[C:1](=[O:2])([O:3][CH3:4])[CH2:5][CH:6]([CH2:7][CH2:8][C:9]([O:11][CH3:10])=[O:12])[C:13](=[O:14])[O:15][CH3:16].[CH3:17][OH:18].[CH3:35][c:36]1[cH:37][cH:38][c:39]([CH3:40])[cH:41][cH:42]1>>[C:1](=[O:2])([O:3][CH3:4])[CH:5]1[CH:6]([C:13](=[O:14])[O:15][CH3:16])[CH2:7][CH2:8][C:9]1=[O:11]
|
Name
|
CCCC(C(=O)OC)(C(=O)OC)C(=O)OC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCC(C(=O)OC)(C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCC(CC(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(C)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CCC(=O)C1C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |